molecular formula C9H8N2OS B1274301 1-Benzothiophene-3-carbohydrazide CAS No. 78676-34-3

1-Benzothiophene-3-carbohydrazide

Cat. No.: B1274301
CAS No.: 78676-34-3
M. Wt: 192.24 g/mol
InChI Key: WISUPLDFMRTYAJ-UHFFFAOYSA-N
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Description

1-Benzothiophene-3-carbohydrazide is a chemical compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzothiophene-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1-benzothiophene-3-carboxylic acid with hydrazine hydrate under reflux conditions . This reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiophene-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene ring .

Scientific Research Applications

1-Benzothiophene-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzothiophene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional group (carbohydrazide) which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

1-Benzothiophene-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

This compound belongs to the benzothiophene family, characterized by a benzene ring fused with a thiophene ring and a carbohydrazide functional group. This unique structure contributes to its biological activity, allowing it to interact with various biological targets.

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, including drug-resistant strains. For instance, it demonstrated activity against Extended Spectrum β-Lactamase (ESBL) producing bacteria .
    • A comparative study indicated that derivatives of benzothiophene, including this compound, showed potent antibacterial effects, especially against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties :
    • Research has highlighted the anticancer potential of this compound. It has been reported to inhibit the proliferation of several cancer cell lines, including HeLa and A549 cells, with IC50 values in the micromolar range .
    • The mechanism involves the induction of apoptosis and inhibition of key metabolic pathways in cancer cells, such as glycolysis and lactate dehydrogenase activity.
  • Anti-inflammatory Effects :
    • The compound has also exhibited anti-inflammatory properties, which are crucial for treating chronic inflammatory diseases. It modulates inflammatory cytokine production and reduces oxidative stress markers in vitro .
  • Neuroprotective Activity :
    • Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative conditions .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits enzymes involved in critical metabolic pathways, such as PDK1 (Pyruvate Dehydrogenase Kinase 1), which plays a role in glucose metabolism and cancer cell survival.
  • Receptor Interaction : The compound may interact with various receptors implicated in inflammation and cancer progression, although specific receptor targets require further elucidation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzothiophene derivatives, including this compound. Results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics used against resistant strains .
  • Anticancer Activity Assessment : In vitro assays demonstrated that treatment with this compound resulted in significant cytotoxicity against multiple cancer cell lines. The study measured cell viability using MTT assays and found that the compound induced apoptosis through caspase activation pathways .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialActive against ESBL bacteria
AnticancerIC50 in micromolar range
Anti-inflammatoryReduces cytokine production
NeuroprotectivePotential benefits observed

Properties

IUPAC Name

1-benzothiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-11-9(12)7-5-13-8-4-2-1-3-6(7)8/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISUPLDFMRTYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397125
Record name 1-benzothiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78676-34-3
Record name 1-benzothiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-Benzothiophene-3-carbohydrazide in corrosion inhibition?

A: this compound derivatives have shown promising results as corrosion inhibitors for aluminum alloys in acidic environments. Specifically, a derivative named 2-chloro-1-benzothiophene-3-carbohydrazide (CBTC) demonstrated effective corrosion inhibition on a 6061 Al alloy/SiCp composite in 1 M hydrochloric acid solution. [, ] The research suggests that CBTC acts primarily as a cathodic inhibitor, effectively reducing the corrosion rate by adsorbing onto the composite's surface. [] This adsorption forms a protective layer, hindering the interaction between the corrosive solution and the metal surface.

Q2: How does the structure of this compound derivatives influence their effectiveness as corrosion inhibitors?

A: While specific structure-activity relationship (SAR) studies are limited in the provided research, it's suggested that the presence of heteroatoms like sulfur and nitrogen in the this compound structure plays a crucial role in its corrosion inhibition properties. [] These atoms act as electron donors, facilitating the adsorption of the inhibitor molecules onto the metal surface. Further research investigating different substituents on the benzothiophene ring could provide a more comprehensive understanding of the SAR and lead to the development of even more potent corrosion inhibitors.

Q3: What are the limitations of using this compound derivatives as corrosion inhibitors?

A: The provided research highlights that the inhibition efficiency of these compounds can decrease with increasing temperature. [] This suggests a weaker adsorption force at higher temperatures, potentially limiting their application in high-temperature environments. Additionally, long-term stability and the potential environmental impact of these compounds require further investigation before large-scale industrial application.

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